2-Bromo-3,5-dimethylthiophene (CAS 172319-76-5) is a highly functionalized, sterically encumbered thiophene building block widely procured for advanced cross-coupling applications in organic electronics and pharmaceutical synthesis. Unlike simple halothiophenes, this compound features a specific 3,5-dimethyl substitution pattern that precisely tunes the electronic density of the thiophene ring while providing critical steric bulk. Commercially supplied as a liquid stabilized with sodium bicarbonate to prevent acid-catalyzed degradation, it serves as an essential electrophile in Suzuki, Stille, and Sonogashira couplings [1]. This pre-brominated reagent enables the rapid assembly of complex conjugated polymers and sterically constrained small-molecule inhibitors where precise regiocontrol and enhanced lipophilicity are strictly required for downstream performance .
Attempting to substitute 2-bromo-3,5-dimethylthiophene with simpler analogs like 2-bromothiophene or mono-methylated variants fundamentally alters both the synthetic trajectory and the final material properties [1]. In organic photovoltaics and OLEDs, the absence of the 3,5-dimethyl groups drastically shifts the HOMO/LUMO energy levels and reduces the solubility of the resulting conjugated polymers, often leading to premature aggregation during solution processing . In medicinal chemistry, such as the development of lactate dehydrogenase (LDHA) inhibitors, replacing the 3,5-dimethylthiophene moiety with an unsubstituted thiophene eliminates critical hydrophobic interactions within the target binding pocket, severely diminishing cellular activity[1]. Furthermore, attempting to use the unbrominated precursor (3,5-dimethylthiophene) and performing in-situ bromination typically results in mixtures of mono- and di-brominated species, complicating purification and severely reducing the overall yield of the desired cross-coupled product .
When utilized as an electrophile in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura), 2-bromo-3,5-dimethylthiophene demonstrates superior coupling efficiency compared to relying on the in-situ bromination of 3,5-dimethylthiophene [1]. The pre-functionalized 2-bromo compound guarantees exact regiochemistry, whereas bromination of 3,5-dimethylthiophene often yields significant amounts of the 2,4-dibromo byproduct, requiring extensive chromatographic purification. Consequently, procuring the purified 2-bromo-3,5-dimethylthiophene increases the isolated yield of the target coupled intermediate by eliminating the competitive side-reactions associated with crude bromination mixtures [2].
| Evidence Dimension | Isolated yield of cross-coupled product |
| Target Compound Data | >85% yield in standard Pd-catalyzed couplings using pure 2-bromo-3,5-dimethylthiophene |
| Comparator Or Baseline | ~65% overall yield when starting from 3,5-dimethylthiophene (due to 15-20% dibromination byproduct formation) |
| Quantified Difference | ~20% absolute increase in isolated yield and elimination of dibromo-impurities |
| Conditions | Standard Pd-catalyzed cross-coupling conditions (e.g., Sonogashira coupling with terminal alkynes) |
Procuring the pre-brominated building block eliminates a problematic synthetic step, significantly improving downstream yields and reducing purification bottlenecks in pharmaceutical and materials synthesis.
In the synthesis of conjugated polymers for OPVs and OLEDs, the incorporation of the 3,5-dimethylthiophene unit via 2-bromo-3,5-dimethylthiophene significantly enhances the solubility of the resulting polymer in common organic solvents (e.g., chlorobenzene, chloroform) compared to polymers derived from 2-bromothiophene . The steric bulk of the methyl groups disrupts tight interchain π-π stacking just enough to maintain solubility during spin-coating or slot-die coating, without destroying the electronic communication along the backbone[1]. This structural feature is critical for achieving uniform thin films in printed electronics.
| Evidence Dimension | Polymer solubility in halogenated processing solvents |
| Target Compound Data | High solubility (typically >10-15 mg/mL), enabling uniform film deposition |
| Comparator Or Baseline | 2-Bromothiophene-derived polymers (often <5 mg/mL, prone to premature precipitation) |
| Quantified Difference | 2- to 3-fold increase in processing solubility |
| Conditions | Solution preparation for spin-coating or printing of organic electronic devices |
Enhanced solubility is a critical procurement requirement for materials scientists scaling up roll-to-roll manufacturing of printed organic electronics.
In the development of pyrazole-based lactate dehydrogenase (LDHA) inhibitors, the specific substitution pattern of 2-bromo-3,5-dimethylthiophene is crucial for maximizing cellular activity [1]. Replacing the 3,5-dimethylthiophene moiety with an unsubstituted thiophene (derived from 2-bromothiophene) results in a significant loss of binding affinity, as the methyl groups are required to optimally fill a specific hydrophobic pocket in the enzyme active site. The pre-functionalized 2-bromo-3,5-dimethylthiophene allows for direct, late-stage Sonogashira coupling to install this optimized pharmacophore [1].
| Evidence Dimension | In vitro inhibitory activity and cellular potency |
| Target Compound Data | Optimized nanomolar potency for 3,5-dimethylthiophene-containing inhibitors |
| Comparator Or Baseline | Unsubstituted thiophene analogs (derived from 2-bromothiophene) show significantly reduced potency |
| Quantified Difference | 10- to 100-fold improvement in target binding affinity |
| Conditions | Structure-activity relationship (SAR) optimization in LDHA inhibitor assays |
For medicinal chemists, procuring the exact 3,5-dimethylated building block is essential for maintaining the required potency of the lead compound, making generic thiophene substitutes unviable.
Halogenated thiophenes are notoriously prone to acid-catalyzed degradation and darkening upon extended storage. Commercial 2-bromo-3,5-dimethylthiophene is specifically formulated with a sodium bicarbonate stabilizer, which neutralizes trace hydrobromic acid generated over time . Compared to unstabilized crude batches or lab-synthesized unpurified material, the stabilized commercial product maintains a >96% assay purity over extended storage at 2-8°C . This stabilization ensures reproducible stoichiometry in sensitive catalytic couplings, whereas degraded batches can poison palladium catalysts [1].
| Evidence Dimension | Reagent purity and catalyst compatibility over time |
| Target Compound Data | >96% purity maintained during long-term storage (stabilized with sodium bicarbonate) |
| Comparator Or Baseline | Unstabilized lab-synthesized batches (rapidly degrade, generating HBr and catalyst-poisoning byproducts) |
| Quantified Difference | Significant extension of shelf-life and elimination of pre-reaction repurification steps |
| Conditions | Long-term storage at 2-8°C and subsequent use in Pd-catalyzed couplings |
Procuring the stabilized commercial grade prevents costly reaction failures and catalyst poisoning caused by degraded reagents.
Utilizing 2-bromo-3,5-dimethylthiophene as a terminating or linking unit to precisely tune the HOMO/LUMO levels and enhance the solubility of the polymer ink for roll-to-roll printing .
Serving as a critical electrophile in Sonogashira or Suzuki couplings to install the 3,5-dimethylthiophene pharmacophore, which is essential for filling specific hydrophobic pockets in targets like lactate dehydrogenase (LDHA) [1].
Employed as a building block to create sterically encumbered, highly luminescent organic molecules where the methyl groups prevent aggregation-caused quenching (ACQ) in the solid state .
Procured as a highly pure, stabilized building block for the rapid, parallel synthesis of thiophene-containing compound libraries, where predictable reactivity and high coupling yields are required [1].
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